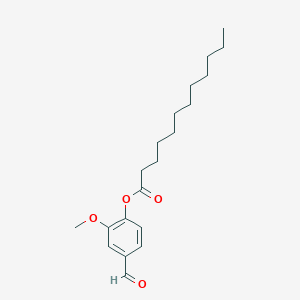

4-Formyl-2-methoxyphenyl dodecanoate

説明

4-Formyl-2-methoxyphenyl dodecanoate is a vanillin-derived ester compound where the phenolic hydroxyl group of vanillin is esterified with dodecanoic acid (lauric acid). Its structure combines a methoxy-substituted benzaldehyde moiety with a long aliphatic chain, conferring both hydrophobic and reactive properties. In material science, dodecanoate derivatives (e.g., 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate) have been synthesized as epoxy monomers for polymerization, demonstrating utility in coatings and elastic films .

特性

CAS番号 |

918153-26-1 |

|---|---|

分子式 |

C20H30O4 |

分子量 |

334.4 g/mol |

IUPAC名 |

(4-formyl-2-methoxyphenyl) dodecanoate |

InChI |

InChI=1S/C20H30O4/c1-3-4-5-6-7-8-9-10-11-12-20(22)24-18-14-13-17(16-21)15-19(18)23-2/h13-16H,3-12H2,1-2H3 |

InChIキー |

YPTBHYSUTFWFKZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl dodecanoate typically involves the esterification of 4-formyl-2-methoxyphenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Formyl-2-methoxyphenyl dodecanoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as the use of dimethyl carbonate as a solvent, can also be employed to make the process more environmentally friendly .

化学反応の分析

Types of Reactions

4-Formyl-2-methoxyphenyl dodecanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: 4-Carboxy-2-methoxyphenyl dodecanoate.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl dodecanoate.

Substitution: Various substituted phenyl dodecanoates depending on the nucleophile used.

科学的研究の応用

4-Formyl-2-methoxyphenyl dodecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential antioxidant and anticancer properties.

Medicine: It is being explored as a potential therapeutic agent due to its ability to form Schiff base nanoparticles with chitosan, which

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Formyl-2-Methoxyphenyl Benzoate

- Structure: Replaces the dodecanoate chain with a benzoate group.

- Pharmacological Properties: Binding Energy: Exhibits superior COX-1 inhibition with a binding energy of -7.70 kcal/mol, outperforming aspirin (-4.70 kcal/mol) . Inhibition Constant (Ki): Lower Ki values indicate stronger inhibition, with 4-formyl-2-methoxyphenyl benzoate showing the best potency among vanillin derivatives . Drug Likeness: Complies with Lipinski’s Rule of Five (RO5), suggesting favorable oral bioavailability . Toxicity: Non-hepatotoxic and exhibits good intestinal absorption .

- Applications : Promising antithrombotic agent pending in vivo validation .

Aspirin

- Structure : Acetylated salicylic acid.

- Pharmacological Properties :

Other Vanillin Esters

- Short-Chain Esters (e.g., 4-formyl-2-methoxyphenyl acetate/propionate): Pharmacokinetics: Lower Log VDss values (<-0.15) indicate poor tissue distribution compared to dodecanoate or benzoate derivatives .

- Long-Chain Esters (e.g., dodecanoate derivatives): Material Science Utility: Demonstrated utility in epoxy resin synthesis, with polymerization rates (Rp,max) ranging from 0.005 s<sup>-1</sup> to 0.038 s<sup>-1</sup> .

Functional and Application-Based Comparisons

Copper Dodecanoate

- Structure: Copper complex of dodecanoic acid.

- Applications :

- Environmental Impact : Reduced copper release enhances eco-friendliness .

Epoxidized Dodecanoate Derivatives

- Examples: 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate.

- Polymerization: Rate: Rp,max = 0.038 s<sup>-1</sup> (fastest among epoxidized monomers) . Outcome: Forms elastic films or liquid oligomers, useful in coatings or adhesives .

Data Tables

Table 1: Pharmacological Comparison of Key Compounds

| Compound | Binding Energy (kcal/mol) | Ki Value | RO5 Compliance | Toxicity Profile |

|---|---|---|---|---|

| 4-Formyl-2-methoxyphenyl benzoate | -7.70 | Lowest | Yes | Non-hepatotoxic |

| Aspirin | -4.70 | Higher | Yes | Hepatotoxic risk |

| Vanillin (native ligand) | -7.99 | Moderate | No | Non-hepatotoxic |

Table 2: Material Science Properties of Dodecanoate Derivatives

| Compound | Polymerization Rate (Rp,max, s<sup>-1</sup>) | Application |

|---|---|---|

| 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate | 0.038 | Elastic coatings |

| Copper dodecanoate | N/A | Antifouling paints |

| 22-(methacryloyloxy)docosanoic acid | 0.023 | Radical photopolymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。